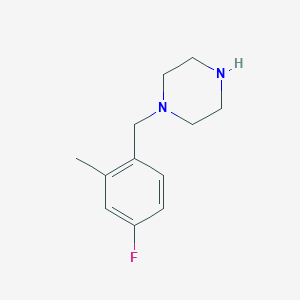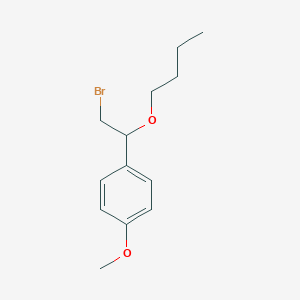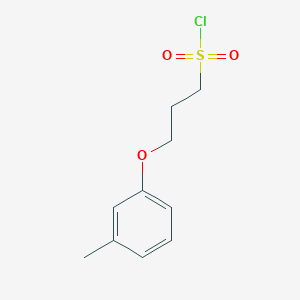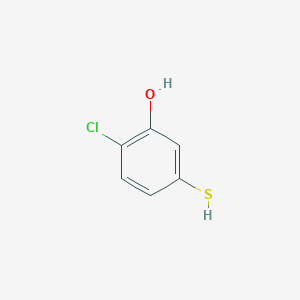
2-Chloro-5-mercaptophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-sulfanylphenol is an organosulfur compound with the molecular formula C6H4ClOS It is a derivative of phenol, where the chlorine atom is positioned at the second carbon and the sulfanyl group at the fifth carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-chloro-5-sulfanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with thiourea under basic conditions, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of 2-chloro-5-sulfanylphenol may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiophenols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or sodium methoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiophenols.
Substitution: Aminophenols or alkoxyphenols.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-sulfanylphenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-5-sulfanylphenol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chlorophenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-chloro-2-sulfanylphenol: Similar structure but with different positional isomers, leading to variations in reactivity and applications.
5-chloro-2-sulfanylphenol: Another positional isomer with distinct chemical properties.
Eigenschaften
Molekularformel |
C6H5ClOS |
|---|---|
Molekulargewicht |
160.62 g/mol |
IUPAC-Name |
2-chloro-5-sulfanylphenol |
InChI |
InChI=1S/C6H5ClOS/c7-5-2-1-4(9)3-6(5)8/h1-3,8-9H |
InChI-Schlüssel |
WBZWWSRNYLPTNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
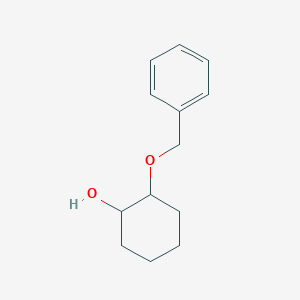
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
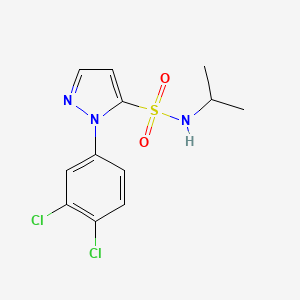

![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
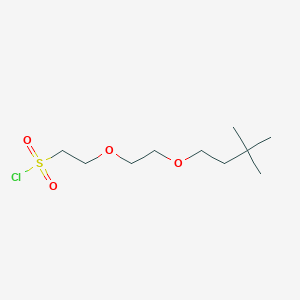
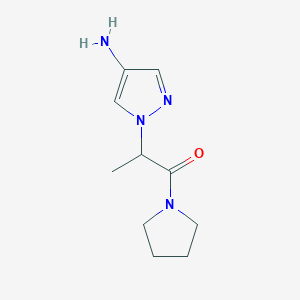
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
